molecular formula C12H19N3O4 B6608571 methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate CAS No. 1823260-22-5

methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate

Cat. No.: B6608571
CAS No.: 1823260-22-5
M. Wt: 269.30 g/mol
InChI Key: XTENOYJVWBWASG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate is a complex organic compound that features an imidazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a methyl ester functional group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These systems enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives or esters.

Scientific Research Applications

Methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its imidazole ring and Boc-protected amine make it particularly useful in peptide synthesis and as a versatile intermediate in organic chemistry.

Properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]imidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)13-5-6-15-7-9(14-8-15)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTENOYJVWBWASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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